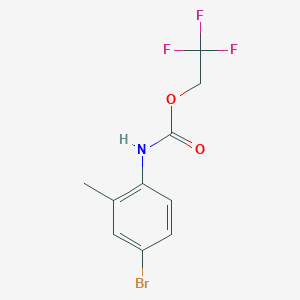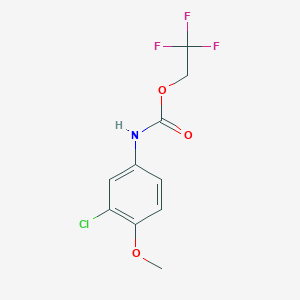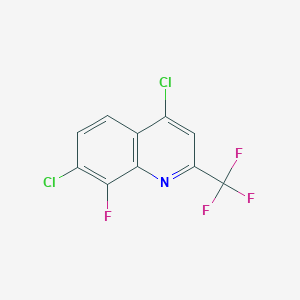
4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline
Übersicht
Beschreibung
“4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline” is a chemical compound with the CAS Number: 1150164-86-5 . It has a molecular weight of 284.04 . The IUPAC name for this compound is 4,7-dichloro-8-fluoro-2-(trifluoromethyl)quinoline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H3Cl2F4N/c11-5-2-1-4-6(12)3-7(10(14,15)16)17-9(4)8(5)13/h1-3H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular formula of “4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline” is C10H3Cl2F4N .Wissenschaftliche Forschungsanwendungen
Anticorrosive Materials
4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline, as a derivative of quinoline, is part of a broader category of compounds that have been extensively studied for their anticorrosive properties. Quinoline derivatives are recognized for their effectiveness against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. These derivatives, containing polar substituents, demonstrate reasonable effectiveness in protecting metals from corrosion (Verma, Quraishi, & Ebenso, 2020).
Green Chemistry Applications
In the realm of green chemistry, the quinoline core is pivotal due to its vast number of biological activities, which include anticancer, antimalarial, antimicrobial, and antifungal properties. There is a growing interest in developing greener, non-toxic, and environmentally friendly methods for synthesizing quinoline scaffolds. These efforts aim to eliminate the use of hazardous chemicals, solvents, and catalysts, showcasing the quinoline core's potential in sustainable chemistry applications (Nainwal et al., 2019).
Electronic and Optoelectronic Applications
Quinoline derivatives have found applications in the field of materials science, especially in the development of n-type semiconductors, sensors, and liquid crystals. Their structural attributes make them suitable for use in microporous polymers for energy storage and in nano and microstructures for a variety of device applications. The research emphasizes the relevance of quinoline derivatives as a foundational scaffold in the creation of organic materials and nanotechnology (Segura et al., 2015).
Bioactive Quinoline and Quinazoline Alkaloids
Quinoline and quinazoline alkaloids represent two significant classes of N-based heterocyclic compounds with a history of attracting global research interest. These compounds, along with their analogs, possess a variety of significant bioactivities. Notable alkaloids like quinine and camptothecin have led to breakthroughs in antimalarial and anticancer drug development, illustrating the therapeutic significance of these compounds (Shang et al., 2018).
Anion Sensing and Biomolecular Science
Quinoxaline-based receptors, a structural category related to quinoline derivatives, demonstrate promising applications in chromogenic and fluorogenic chemosensors for detecting inorganic anions. These receptors have been utilized in biomolecular science, showcasing how structural modification of the quinoxaline moiety can lead to the development of specific chemosensors for various applications (Dey, Al Kobaisi, & Bhosale, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
4,7-dichloro-8-fluoro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2F4N/c11-5-2-1-4-6(12)3-7(10(14,15)16)17-9(4)8(5)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUHKGPQNHZIJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CC(=N2)C(F)(F)F)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656290 | |
| Record name | 4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline | |
CAS RN |
1150164-86-5 | |
| Record name | Quinoline, 4,7-dichloro-8-fluoro-2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



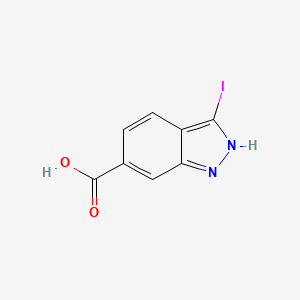
![(5E)-5-{[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B1439101.png)
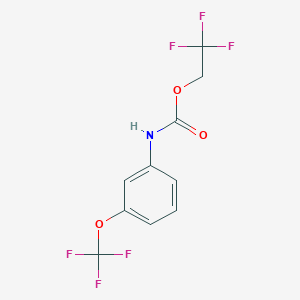
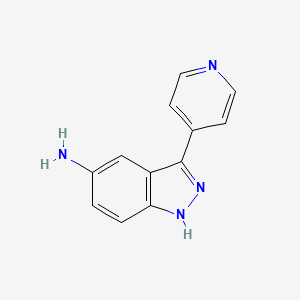
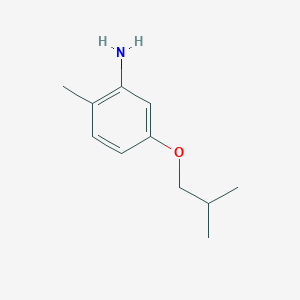
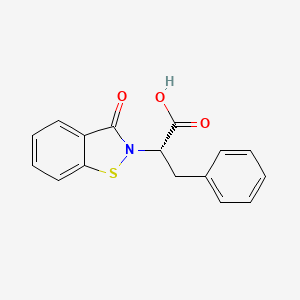
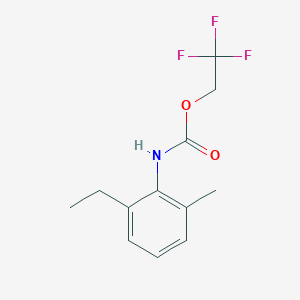
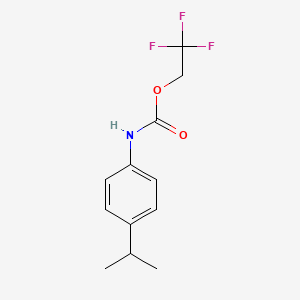
![3-[2-(methylsulfanyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B1439114.png)
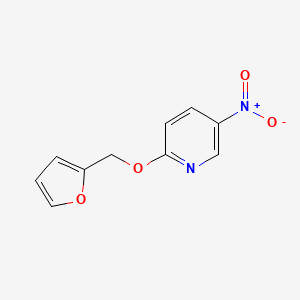
![N-[(2-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1439117.png)
![2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate](/img/structure/B1439118.png)
